(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine

Description

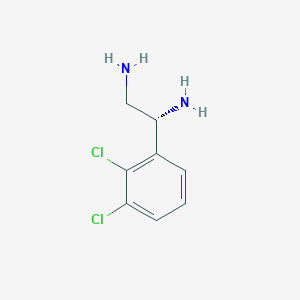

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is a chiral diamine compound featuring a 2,3-dichlorophenyl substituent at the first carbon of an ethane-1,2-diamine backbone. The stereochemistry at the first carbon (1R configuration) confers distinct spatial and electronic properties, influencing its reactivity, biological activity, and applications in asymmetric synthesis or pharmaceuticals.

Properties

Molecular Formula |

C8H10Cl2N2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

(1R)-1-(2,3-dichlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |

InChI Key |

OOXAINRQIVQQDU-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. Advanced purification techniques, such as chromatography, may be employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Variations in the substituents on the phenyl ring significantly alter physicochemical and biological properties:

Key Findings :

Diamine Chain Length and Configuration

Comparisons with propane-1,3-diamine analogs highlight the role of chain length:

Key Findings :

Stereochemical Considerations

Chirality profoundly impacts functionality:

Biological Activity

(1R)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine, also known as 1-(2,3-Dichlorophenyl)ethane-1,2-diamine, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical formula of this compound is C8H10Cl2N2. It features a dichlorophenyl group attached to an ethane backbone with two amine functional groups. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and enhance cell viability in models of neurodegenerative diseases . This activity is attributed to its ability to modulate signaling pathways related to inflammation and apoptosis.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with key enzymes involved in cellular metabolism and proliferation.

- Modulation of Signaling Pathways : It influences pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth.

- Induction of Apoptosis : The compound promotes programmed cell death in cancerous cells through the activation of caspases and other apoptotic factors .

Study 1: Antimicrobial Efficacy

A study conducted by the National Institutes of Health evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Potential

In a preclinical trial assessing the anticancer effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.